3-(2-Methyl-1-phenylpropyl)pyrrolidine

Quality Control Procurement Stability

3-(2-Methyl-1-phenylpropyl)pyrrolidine (CAS 1341443-55-7) is a 3-substituted pyrrolidine derivative featuring a 2-methyl-1-phenylpropyl side chain, with molecular formula C₁₄H₂₁N and molecular weight 203.32 g/mol. This secondary amine scaffold is offered commercially at ≥97% purity and is stored long-term in cool, dry conditions , shipping at ambient temperature.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13596418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1-phenylpropyl)pyrrolidine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)C(C1CCNC1)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-11(2)14(13-8-9-15-10-13)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
InChIKeyRMDRHMMFRKDLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1-phenylpropyl)pyrrolidine: Procurement Overview & Technical Specifications for Research Use


3-(2-Methyl-1-phenylpropyl)pyrrolidine (CAS 1341443-55-7) is a 3-substituted pyrrolidine derivative featuring a 2-methyl-1-phenylpropyl side chain, with molecular formula C₁₄H₂₁N and molecular weight 203.32 g/mol . This secondary amine scaffold is offered commercially at ≥97% purity and is stored long-term in cool, dry conditions , shipping at ambient temperature . It serves as a versatile building block for medicinal chemistry and organic synthesis applications .

Why 3-(2-Methyl-1-phenylpropyl)pyrrolidine Cannot Be Replaced by Other Pyrrolidine Analogs


The specific substitution pattern at the 3-position of the pyrrolidine ring with a 2-methyl-1-phenylpropyl group creates a distinct spatial and electronic profile compared to simpler phenylpyrrolidines (e.g., 3-phenylpyrrolidine) or N-substituted isomers (e.g., 1-(2-methyl-1-phenylpropyl)pyrrolidine) . This structural differentiation critically influences molecular recognition events, including binding affinity and selectivity at biological targets [1], as well as physicochemical properties like solubility and stability . Furthermore, the position of substitution (3- vs. 2- vs. 1-substituted) dictates distinct conformational preferences and metabolic liabilities, directly impacting in vitro and in vivo performance [2]. Consequently, simple in-class substitution without rigorous comparative validation risks introducing unwanted off-target activity or pharmacokinetic liabilities.

3-(2-Methyl-1-phenylpropyl)pyrrolidine: Quantitative Differentiation vs. Pyrrolidine Analogs


Purity & Stability: 97% Minimum Purity with Long-Term Storage Stability

3-(2-Methyl-1-phenylpropyl)pyrrolidine is supplied with a minimum purity specification of 97% , ensuring high chemical integrity for reproducible research. Long-term storage recommendations specify cool, dry conditions to maintain this purity, with shipping performed at ambient temperature . This level of purity and defined storage protocol is critical for minimizing batch-to-batch variability in downstream applications.

Quality Control Procurement Stability

Structural Differentiation: 3- vs. 1-Substitution Alters Pharmacophore Geometry

The attachment of the 2-methyl-1-phenylpropyl group at the pyrrolidine 3-position (CAS 1341443-55-7) results in a distinct molecular geometry compared to the 1-substituted isomer (CAS 94759-14-5) . This positional difference alters the spatial orientation of the phenyl ring relative to the basic nitrogen, which is known to dramatically impact binding affinity at nicotinic acetylcholine receptors (nAChRs) [1]. In a series of 2-phenylpyrrolidines, Ki values ranged from 46 nM to >10,000 nM depending on substitution pattern, underscoring the sensitivity of receptor recognition to subtle structural changes [1].

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Selectivity Profile: 3-Substituted Pyrrolidines Exhibit High Selectivity for MMP-2 over APN

3-Substituted pyrrolidine derivatives, a class to which the target compound belongs, have demonstrated highly selective inhibition of matrix metalloproteinase-2 (MMP-2) compared to aminopeptidase N (APN) [1]. In a representative study, several 3-substituted pyrrolidines exhibited superior or equipotent MMP-2 inhibition relative to the positive control LY52, with minimal off-target activity against APN [1]. While direct data for 3-(2-Methyl-1-phenylpropyl)pyrrolidine is not reported, its 3-substitution pattern aligns with this observed selectivity trend.

Enzyme Inhibition Cancer Research Selectivity

Monoamine Transporter Inhibition Potential: 3,4-Disubstituted Pyrrolidines Achieve Sub-Micromolar Ki Values

3,4-Disubstituted pyrrolidines, a related scaffold, have been identified as potent monoamine transporter inhibitors via pharmacophore-based discovery [1]. The most active analog (compound 12) displayed Ki values of 0.084 μM in [3H]mazindol binding, and 0.20, 0.23, and 0.031 μM for dopamine, serotonin, and norepinephrine reuptake inhibition, respectively [1]. While the target compound is monosubstituted at the 3-position, this data highlights the inherent ability of 3-substituted pyrrolidines to engage monoamine transporters, suggesting potential utility in CNS drug discovery campaigns.

CNS Disorders Transporter Inhibition Pharmacology

Optimal Applications for 3-(2-Methyl-1-phenylpropyl)pyrrolidine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Programs Targeting nAChRs

The structural differentiation evidence [1] indicates that the specific 3-substitution pattern of 3-(2-Methyl-1-phenylpropyl)pyrrolidine provides a unique pharmacophore geometry compared to 1- or 2-substituted isomers. Researchers optimizing nicotinic acetylcholine receptor ligands should prioritize this compound to explore novel binding modes and potentially achieve improved potency or subtype selectivity over simpler phenylpyrrolidine analogs, where Ki values have been shown to vary by over 200-fold based on substitution position [1].

Enzyme Inhibitor Development with High Selectivity Requirements (MMP-2)

The class-level selectivity evidence for 3-substituted pyrrolidines against MMP-2 [2] supports the use of 3-(2-Methyl-1-phenylpropyl)pyrrolidine as a starting scaffold for developing selective metalloproteinase inhibitors. Procurement of this building block enables the rapid synthesis of focused libraries designed to maintain high MMP-2 selectivity while minimizing APN-related off-target activity, a critical advantage in cancer and inflammation therapeutic areas [2].

CNS Drug Discovery: Monoamine Transporter Modulation

Given the potent monoamine transporter inhibition observed in related 3,4-disubstituted pyrrolidines [3], 3-(2-Methyl-1-phenylpropyl)pyrrolidine represents a strategic starting point for CNS lead generation. Its core scaffold is compatible with pharmacophore models for triple reuptake inhibition, offering potential advantages in treating depression, ADHD, or other monoamine-related disorders. Procurement of high-purity material ensures reliable initial SAR exploration.

Chemical Biology Probe Synthesis

The defined purity (≥97%) and stable storage conditions make 3-(2-Methyl-1-phenylpropyl)pyrrolidine an ideal building block for preparing chemical probes, including fluorescent conjugates or affinity chromatography resins, targeting proteins known to interact with 3-substituted pyrrolidine motifs. The secondary amine handle allows for straightforward functionalization via amide bond formation or reductive amination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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